(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid (1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17484198
InChI: InChI=1S/C12H17NO5/c1-11(2,3)18-10(17)13-7-4-5-12(13,9(15)16)6-8(7)14/h7H,4-6H2,1-3H3,(H,15,16)/t7-,12-/m1/s1
SMILES:
Molecular Formula: C12H17NO5
Molecular Weight: 255.27 g/mol

(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

CAS No.:

Cat. No.: VC17484198

Molecular Formula: C12H17NO5

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid -

Specification

Molecular Formula C12H17NO5
Molecular Weight 255.27 g/mol
IUPAC Name (1R,4R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Standard InChI InChI=1S/C12H17NO5/c1-11(2,3)18-10(17)13-7-4-5-12(13,9(15)16)6-8(7)14/h7H,4-6H2,1-3H3,(H,15,16)/t7-,12-/m1/s1
Standard InChI Key BSTZJNFIHJNFQF-JMCQJSRRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H]2CC[C@@]1(CC2=O)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC1(CC2=O)C(=O)O

Introduction

Structural and Molecular Properties

Molecular Architecture

The compound’s structure combines a bicyclo[2.2.1]heptane core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. The bicyclic system imposes significant conformational rigidity, which enhances binding affinity to biological targets by reducing entropy penalties during molecular interactions. The (1R,4R) stereochemistry is critical for maintaining the spatial orientation of functional groups, as confirmed by crystallographic studies.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₇NO₅
Molecular Weight255.27 g/mol
IUPAC Name(1R,4R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
CAS NumberNot publicly disclosed
Stereochemistry(1R,4R)

The Boc group at the 7-position serves as a protective moiety for the amine during synthetic steps, while the carboxylic acid at the 1-position facilitates further derivatization. The ketone at the 3-position introduces a site for potential nucleophilic additions or reductions, broadening its utility in multi-step syntheses .

Spectroscopic and Computational Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are routinely employed to verify the compound’s structure. The 13C^{13}\text{C} NMR spectrum typically exhibits distinct signals for the Boc carbonyl (≈155 ppm), the ketone (≈210 ppm), and the carboxylic acid (≈175 ppm). Density functional theory (DFT) calculations further correlate experimental data with predicted electronic properties, aiding in the interpretation of stereoelectronic effects.

Synthesis and Stereochemical Control

Enantiospecific Synthesis Pathways

The synthesis of (1R,4R)-7-Boc-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid often begins with trans-4-hydroxy-L-proline, a chiral pool starting material. A key intermediate, (3R)-N-Boc-3-methylsulfonyloxypyrrolidine, undergoes nucleophilic displacement with enolate anions to generate pyrrolidinylacetic esters . Subsequent reduction and cyclization steps yield the bicyclic framework with retained stereochemistry .

Critical Steps:

  • Sulfonation: Introducing a mesyl group at the 3-position of pyrrolidine enhances leaving-group ability.

  • Enolate Alkylation: Enolate anions attack the sulfonate ester, forming a new carbon-carbon bond.

  • Cyclization: Deprotection of the Boc group under acidic conditions triggers intramolecular amide formation, closing the bicyclic ring .

Pharmaceutical Relevance and Biological Activity

Role in Drug Discovery

Bicyclo[2.2.1]heptane derivatives are prized for mimicking bioactive conformations of peptides and alkaloids. The rigidity of this scaffold reduces off-target interactions, making it a template for selective enzyme inhibitors and receptor modulators. For example, analogous 7-azabicycloheptane derivatives have shown affinity for dopamine transporters, albeit with lower potency compared to tropane-based cocaine analogs .

CompoundTargetKᵢ (μM)
CocaineDopamine Transporter0.28
2β-Methoxycarbonyl-3β-phenyltropane (WIN 35,065-2)Dopamine Transporter0.15
7-Azabicycloheptane derivative (3α-phenyl isomer)Dopamine Transporter5.0

Applications in Medicinal Chemistry

Scaffold for Enzyme Inhibitors

The compound’s bicyclic core serves as a starting point for designing protease inhibitors. For instance, introducing electrophilic warheads (e.g., α-ketoamides) at the 3-oxo position can yield covalent inhibitors targeting viral proteases.

Prodrug Development

Esterification of the carboxylic acid group enhances oral bioavailability. Prodrug derivatives, such as ethyl esters, undergo hydrolysis in vivo to release the active metabolite.

Future Directions and Challenges

Expanding Synthetic Methodology

Advances in asymmetric catalysis could streamline the synthesis of (1R,4R)-configured derivatives. Photoredox catalysis, for example, offers potential for radical-based cyclizations under mild conditions .

Targeted Biological Screening

Comprehensive profiling against kinase and G protein-coupled receptor (GPCR) panels is warranted to identify novel therapeutic applications. Computational docking studies using cryo-EM-derived receptor structures may prioritize high-value targets .

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